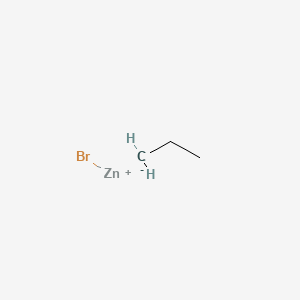

Bromozinc(1+);propane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis:

- Propylzinc bromide solution acts as a reagent in nickel-catalyzed dehalogenation reactions. This process involves removing halogen atoms (like chlorine or bromine) from organic molecules using a nickel catalyst. The propylzinc bromide solution serves as a source of the propyl group (CH₃CH₂CH₂) that replaces the halogen, leading to the formation of new and desirable organic compounds. Source: Sigma-Aldrich product page:

Material Science:

- Propylzinc bromide solution can be used as a precursor for the deposition of thin films. In this context, the solution undergoes chemical reactions to form desired materials on surfaces in a controlled manner. This process finds applications in the development of advanced electronic devices, solar cells, and other functional materials. Source: American Elements product page:

Other Potential Applications:

- Research suggests that propylzinc bromide solution might have applications in other areas like pharmaceutical development and LED manufacturing. However, these applications are currently under investigation and require further exploration.

Bromozinc(1+);propane, commonly referred to as 1-bromopropane, is a bromoalkane with the chemical formula . This compound is a colorless liquid characterized by a hydrocarbon odor. It is primarily utilized as a solvent in various industrial applications, particularly due to its effectiveness as a substitute for chlorofluorocarbons and other halogenated solvents that have been phased out under environmental regulations. The compound's increasing use in the 21st century has been driven by its role in adhesive formulations, degreasing agents, and synthetic fiber production .

In cross-coupling reactions, propylzinc bromide acts as a nucleophile. The polarized Zn-C bond allows the carbon atom to attack the electrophilic carbon atom of the organic electrophile (like an aryl halide). The palladium catalyst facilitates the transfer of the propyl group from zinc to the organic molecule, forming a new carbon-carbon bond [].

- Substitution Reactions: In the presence of strong bases like potassium hydroxide, 1-bromopropane can undergo elimination reactions to form propene. For instance, treatment with an alcohol solution of potassium hydroxide results in the loss of hydrogen and bromine atoms, yielding propene .

- Addition Reactions: It can also react with alkenes via electrophilic addition, where bromine adds across double bonds to form dibrominated products .

- Oxidation and Hydrolysis: The compound can be oxidized to various metabolites in biological systems, which may include glutathione conjugation pathways .

Research indicates that 1-bromopropane exhibits significant biological activity, particularly concerning its toxicological effects. Studies have shown that it can induce oxidative stress and genotoxicity, leading to DNA damage and mutations in both bacterial and mammalian cells. The compound has been associated with immunotoxicity and potential carcinogenic effects, as evidenced by its ability to form adducts with macromolecules and alter gene expression related to inflammation . Additionally, it has been shown to affect cytochrome P450 enzymes involved in its metabolism, suggesting a complex interaction with biological systems .

1-Bromopropane can be synthesized through several methods:

- Hydrobromic Acid Reaction: The most common laboratory synthesis involves treating n-propanol with hydrobromic acid. The reaction proceeds as follows:

- Phosphorus Tribromide Method: Another method involves the reaction of n-propanol with phosphorus tribromide, which effectively replaces the hydroxyl group with bromine .

- Free-Radical Addition: Industrially, 1-bromopropane can be produced through free-radical addition reactions to alkenes under controlled conditions .

1-Bromopropane has diverse applications across various industries:

- Solvent: It is widely used as a solvent for adhesives, particularly in aerosol formulations for bonding materials such as foam cushions .

- Degreasing Agent: Its strong solvent properties make it suitable for degreasing metals and cleaning electronic components .

- Chemical Intermediate: It serves as a precursor in organic synthesis for producing other chemical compounds .

- Aerospace and Automotive Industries: Utilized for maintenance operations due to its effective cleaning properties.

Studies on the interactions of 1-bromopropane focus on its metabolic pathways and toxicological effects. Research indicates that exposure leads to the formation of reactive metabolites that can bind to cellular macromolecules, potentially causing damage. Notably, cytochrome P450 enzymes play a crucial role in metabolizing 1-bromopropane; inhibition of these enzymes significantly alters the compound's metabolic fate and toxicity profile . Additionally, studies have shown that chronic exposure can lead to immunosuppression and inflammatory responses in animal models .

Several compounds share structural or functional similarities with 1-bromopropane. Below is a comparison highlighting their uniqueness:

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| 1-Chloropropane | C₃H₇Cl | Chlorinated analog; less toxic but less effective solvent. |

| 2-Bromopropane | C₃H₇Br | Isomer of 1-bromopropane; different reactivity profile. |

| Ethyl Bromide | C₂H₅Br | Shorter carbon chain; used similarly but more volatile. |

| Bromobenzene | C₆H₅Br | Aromatic compound; used as an intermediate in organic synthesis. |

The uniqueness of 1-bromopropane lies in its balance between solvent power and relatively low toxicity compared to other halogenated solvents like chlorinated compounds. Its specific applications in industrial settings make it a valuable chemical despite the regulatory scrutiny surrounding halogenated solvents .